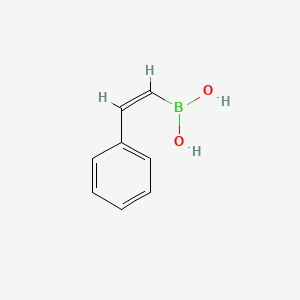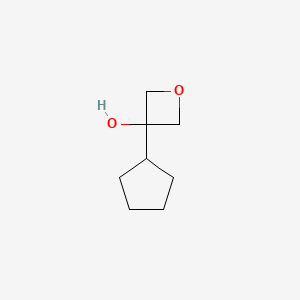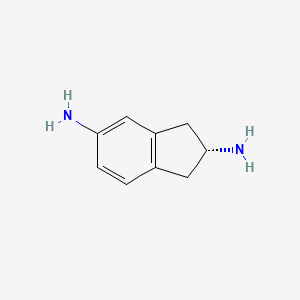
(R)-2-Cyclobutylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Cyclobutylpropanoic acid is a chiral carboxylic acid with a cyclobutyl group attached to the second carbon of the propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Cyclobutylpropanoic acid typically involves the following steps:
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Hydrolysis: The ester or ketone intermediate is hydrolyzed under acidic or basic conditions to yield the carboxylic acid.
Industrial Production Methods
Industrial production of ®-2-Cyclobutylpropanoic acid may involve large-scale chiral resolution techniques or asymmetric synthesis using chiral catalysts to ensure high enantiomeric purity. The choice of method depends on the desired scale and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
®-2-Cyclobutylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.
Substitution: The cyclobutyl group can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Cyclobutyl ketones or aldehydes.
Reduction: Cyclobutyl alcohols or alkanes.
Substitution: Halogenated cyclobutyl derivatives.
Scientific Research Applications
®-2-Cyclobutylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-Cyclobutylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutyl group may enhance the compound’s binding affinity and specificity, leading to its biological effects. Detailed studies on its molecular pathways are ongoing to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- Cyclobutylacetic acid
- Cyclobutylmethanol
- Cyclobutylamine
Uniqueness
®-2-Cyclobutylpropanoic acid is unique due to its specific chiral center and the presence of the cyclobutyl group, which imparts distinct chemical and biological properties compared to other cyclobutyl derivatives. Its enantiomeric purity and specific interactions with biological targets make it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(2R)-2-cyclobutylpropanoic acid |
InChI |
InChI=1S/C7H12O2/c1-5(7(8)9)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 |
InChI Key |
RHFMBAUXLFDCJS-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1CCC1)C(=O)O |
Canonical SMILES |
CC(C1CCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(Trimethylsilyl)amino]acetonitrile](/img/structure/B11923851.png)



![7aH-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11923872.png)

![Imidazo[1,2-A]pyridin-5-ylmethanamine](/img/structure/B11923885.png)


![O-[(1-methylpyrazol-3-yl)methyl]hydroxylamine](/img/structure/B11923907.png)


